molecular formula C8H6F6O5 B15320310 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid

2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid

Cat. No.: B15320310
M. Wt: 296.12 g/mol
InChI Key: ORGYBIMMTJGXQS-UHFFFAOYSA-N
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Description

2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid is a highly fluorinated heterocyclic compound featuring a 1,3-dioxolane core substituted with two trifluoromethyl groups at position 2, a methyl group at position 4, and a ketone at position 5. The acetic acid moiety is attached to the methyl-bearing carbon (position 4), creating a polar, multifunctional structure. The presence of bis(trifluoromethyl) groups imparts significant electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity, which are critical for applications in agrochemicals or pharmaceuticals.

Properties

Molecular Formula

C8H6F6O5

Molecular Weight

296.12 g/mol

IUPAC Name

2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid

InChI

InChI=1S/C8H6F6O5/c1-5(2-3(15)16)4(17)18-6(19-5,7(9,10)11)8(12,13)14/h2H2,1H3,(H,15,16)

InChI Key

ORGYBIMMTJGXQS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(O1)(C(F)(F)F)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid typically involves the reaction of 4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolane with acetic acid under controlled conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the acetic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups in the compound can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dioxolane ring structure may also play a role in stabilizing the compound’s interactions with enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molar Mass (g/mol) Applications/Notes
2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid Inferred: C₈H₆F₆O₅ 1,3-dioxolane, bis(trifluoromethyl), acetic acid, ketone ~316.12 (calculated) Likely agrochemical/pharmaceutical use due to fluorinated stability.
(S)-5-(1,3-Dioxolan-4-yl)-2-aminovaleric acid () C₈H₁₅NO₅ 1,3-dioxolane, amino, carboxylic acid 217.21 Peptide synthesis; chiral building block in drug design .
2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic acid () C₁₃H₁₁N₅O₃S Thiazolidinone, triazole, acetic acid 317.32 Antimicrobial/anti-inflammatory activity; heterocyclic bioactivity .
(2,3-Dihydrobenzofuran-5-yl)acetic acid () C₁₀H₁₀O₃ Dihydrobenzofuran, acetic acid 178.18 NSAID precursor; cyclooxygenase inhibition .

Structural and Reactivity Differences

Trifluoromethyl vs. Amino Groups: The target compound’s bis(trifluoromethyl) groups enhance acidity (pKa of acetic acid likely < 4) and resistance to oxidative degradation compared to the amino group in (S)-5-(1,3-dioxolan-4-yl)-2-aminovaleric acid, which introduces basicity (pKa ~9–10) . The electron-withdrawing CF₃ groups stabilize the dioxolane ring against hydrolysis, whereas the amino valeric acid derivative may undergo enzymatic cleavage in biological systems.

Heterocyclic Core: The 1,3-dioxolane ring in the target compound is less rigid than the thiazolidinone in ’s compound.

Polarity and Solubility :

  • The target compound’s trifluoromethyl groups reduce water solubility compared to the dihydrobenzofuran acetic acid derivative (), which lacks fluorination and has a planar aromatic system for improved solubility .

Biological Activity

2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid is a compound of interest due to its potential biological activities. Its unique structure, characterized by the presence of trifluoromethyl groups and a dioxolane moiety, suggests that it may exhibit various pharmacological properties. This article reviews the current understanding of its biological activity, including relevant research findings and case studies.

Chemical Structure

The compound can be represented as follows:

C8H6F6O4\text{C}_{8}\text{H}_{6}\text{F}_{6}\text{O}_{4}

This structure features a dioxolane ring which is critical for its biological interactions.

Antiviral Properties

Research has indicated that compounds with similar structural motifs exhibit antiviral activity. For instance, derivatives of dioxolane have shown efficacy against viruses such as HIV. A related compound demonstrated an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1, suggesting that 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid may possess similar properties .

Anticancer Activity

Studies on related quinoxaline derivatives have revealed significant anticancer potential. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (HCT-116 and MCF-7), indicating that modifications in the dioxolane structure could enhance anticancer activity . The specific effects of 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid on cancer cells remain to be fully elucidated.

Toxicological Profile

The toxicological evaluation of related compounds suggests that they may pose risks if ingested or contacted with skin. For instance, compounds with trifluoromethyl groups have been noted to cause serious eye damage and skin reactions . Understanding the safety profile of 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid is essential for its potential therapeutic applications.

Case Studies

  • Antiviral Activity : A study focusing on dioxolane derivatives found that certain modifications led to enhanced antiviral properties. The structure-function relationship was analyzed to determine how variations influenced biological activity.
  • Anticancer Screening : In vitro studies demonstrated that compounds structurally related to 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid could inhibit tumor growth in various cancer cell lines, suggesting potential as a lead compound for further development.
  • Safety Assessments : Toxicity studies highlighted the need for caution due to potential harmful effects on human health and the environment. Regulatory evaluations are necessary to ensure safe usage in pharmaceuticals.

Data Tables

Biological Activity Compound EC50/IC50 Value Reference
AntiviralSimilar Dioxolane Derivative0.15 ± 0.1 µg/mL
AnticancerQuinoxaline Derivative1.9 - 3.23 µg/mL
ToxicityTrifluoromethyl CompoundsVaries

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